N-Methylacetoacetamide

Analytical Chemistry Forensic Toxicology Pesticide Residue Analysis

N-Methylacetoacetamide (CAS 20306-75-6) is the irreplaceable intermediate for monocrotophos insecticide and Analgin pharmaceutical synthesis, and the exclusive analytical standard for monocrotophos detection via chromogenic reaction with diazotized sulfanilamide. Its N-methyl substitution dictates unique reactivity, unlike generic acetoacetamides, ensuring validated synthetic yields and forensic accuracy. Supplied as ~70% aqueous solution for industrial and laboratory procurement.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 20306-75-6
Cat. No. B1581067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylacetoacetamide
CAS20306-75-6
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC
InChIInChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8)
InChIKeyATWLCPHWYPSRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylacetoacetamide (CAS 20306-75-6): Procurement-Grade Identification and Baseline Properties


N-Methylacetoacetamide (CAS 20306-75-6), also known as N-methyl-3-oxobutanamide or acetoacetylmethylamine, is a β-ketoamide compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol [1]. It exists as a colorless to pale yellow liquid in aqueous solution, with a melting point of 47–49°C in its crystalline solid form and a boiling point of 106°C . The compound is commercially available, most commonly as a 70% aqueous solution, and is produced industrially via the reaction of diketene with methylamine, achieving yields of up to 96% .

Why In-Class β-Ketoamide Substitution for N-Methylacetoacetamide (CAS 20306-75-6) Fails


Generic substitution among β-ketoamides or acetoacetamide derivatives is not scientifically valid for critical applications. This is because the N-methyl substitution in N-Methylacetoacetamide fundamentally alters the compound's reactivity, physical properties, and its specific role as a validated intermediate in established industrial and analytical pathways. For instance, it is the designated degradation product of the insecticide monocrotophos, a fact exploited for its detection [1][2]. Furthermore, it is a specific precursor in the synthesis of the analgesic Analgin and the insecticide monocrotophos, roles that cannot be fulfilled by its unsubstituted parent, acetoacetamide, or other N-alkyl analogs due to differences in steric hindrance, electronic effects, and resulting reaction outcomes [3]. Using a different β-ketoamide would introduce an unvalidated variable, leading to process inefficiency, analytical inaccuracy, or complete synthetic failure.

Quantitative Evidence for Selecting N-Methylacetoacetamide (CAS 20306-75-6) Over Comparators


Analytical Selectivity: N-Methylacetoacetamide as a Unique Chromogenic Marker for Monocrotophos Detection

In thin-layer chromatography (TLC) for the detection of the organophosphorus insecticide monocrotophos, N-Methylacetoacetamide (the hydrolysis product) reacts specifically with a chromogenic reagent to produce a unique red color. This reaction is not observed with other major classes of insecticides, providing definitive selectivity [1][2].

Analytical Chemistry Forensic Toxicology Pesticide Residue Analysis

Degradation Pathway Specificity: N-Methylacetoacetamide as the Defined Hydrolysis Product of Monocrotophos

N-Methylacetoacetamide is the specific and sole primary hydrolysis product of the insecticide monocrotophos. Studies on monocrotophos degradation in soil and by isolated bacterial strains confirm that hydrolysis proceeds via cleavage of the P–O–C bond to yield N-Methylacetoacetamide and dimethyl phosphate [1][2].

Environmental Fate Pesticide Metabolism Biodegradation

Industrial Synthesis Yields: Optimized Production of N-Methylacetoacetamide via Diketene Route

The industrial synthesis of N-Methylacetoacetamide via the reaction of diketene with methylamine is a well-established and optimized process. Under specific conditions (e.g., equimolar ratio at 0-2°C in aqueous solution), this reaction achieves high yields, with reported efficiencies of up to 96% . While a similar reaction can be used to synthesize other N-alkylacetoacetamides, the specific conditions and yields are optimized for this methyl derivative due to its commercial importance.

Process Chemistry Industrial Synthesis Agrochemical Intermediate

Toxicological Profile: Distinct Irritancy of N-Methylacetoacetamide Compared to Unsubstituted Acetamide

Comparative toxicological studies have been conducted on acetamide and its N-methyl and N-ethyl derivatives [1]. Specific data on N-Methylacetoacetamide (a derivative of N-methylacetamide) indicate it causes slight skin irritation in guinea pigs and slight eye irritation in rabbits, and can cause slight skin sensitization .

Toxicology Occupational Safety Chemical Handling

Validated Application Scenarios for Procuring N-Methylacetoacetamide (CAS 20306-75-6)


Forensic and Environmental Analysis: Monocrotophos Detection and Quantification

Procure N-Methylacetoacetamide as an essential analytical standard for the selective and sensitive detection of the insecticide monocrotophos in biological or environmental matrices. Its unique reaction with diazotized sulfanilamide/sulfanilic acid to produce a red chromophore after monocrotophos hydrolysis provides a level of selectivity unmatched by other insecticides [1]. This specificity is critical for forensic toxicology labs and environmental monitoring agencies, ensuring accurate identification without interference from other common pesticides [2].

Environmental Fate and Biodegradation Studies of Monocrotophos

For researchers investigating the environmental fate of monocrotophos in soil or water systems, N-Methylacetoacetamide is a mandatory analytical target. It is the primary and exclusive hydrolysis product of monocrotophos, formed via P–O–C bond cleavage [1]. Monitoring its formation and subsequent degradation is the only way to accurately track the breakdown of the parent insecticide. Substituting a generic acetoacetamide standard would compromise the entire study, as the analytical method is specific to this derivative [2].

Pharmaceutical Manufacturing: Synthesis of Analgin (Metamizole)

Procure N-Methylacetoacetamide as a key intermediate in the production of Analgin, a widely used analgesic and antipyretic drug [1]. The established synthetic route involves the conversion of N-Methylacetoacetamide to 1,3,5-pyrazolone, a core precursor for Analgin [2]. Using the correct, high-purity intermediate ensures a validated, efficient process. Any deviation, such as using a different N-alkylacetoacetamide, would lead to an uncharacterized byproduct and require extensive revalidation of the drug manufacturing process, incurring significant time and regulatory costs.

Agrochemical Manufacturing: Synthesis of Monocrotophos Insecticide

Procure N-Methylacetoacetamide as the primary intermediate for the industrial synthesis of the organophosphorus insecticide monocrotophos [1]. The process involves the chlorination of N-Methylacetoacetamide to form α-chloro-N-methylacetoacetamide, which is then used in the final step [2]. The high-yield, well-established industrial synthesis of N-Methylacetoacetamide ensures a consistent, cost-effective supply for large-scale agrochemical production, making it a strategic procurement item for this specific manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylacetoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.